REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[CH:5][C:6]([O:13][CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[C:7]([NH:9]C(=O)C)[CH:8]=1.[OH-].[Na+]>C(O)C>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([O:13][CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[C:7]([CH:8]=1)[NH2:9] |f:2.3|
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-(5-bromo-2-cyclopentyloxyphenyl)acetamide
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Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)NC(C)=O)OC1CCCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
to obtain a pH of 11
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium chloride aqueous solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1)
|
Type
|
CONCENTRATION
|
Details
|
The purified product was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(N)C1)OC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.97 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |